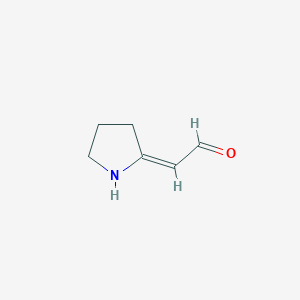
tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a dichlorinated dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism by which tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the dichloro and carbonyl groups, which make the furan ring more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate
Uniqueness: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate stands out due to its dichlorinated dihydrofuran ring, which imparts unique reactivity and stability characteristics. The presence of both electron-withdrawing and steric hindrance groups makes it a versatile intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10Cl2O5 |
|---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
tert-butyl (3,4-dichloro-5-oxo-2H-furan-2-yl) carbonate |
InChI |
InChI=1S/C9H10Cl2O5/c1-9(2,3)16-8(13)15-7-5(11)4(10)6(12)14-7/h7H,1-3H3 |
InChI-Schlüssel |
GCBSMNIWUAKXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1C(=C(C(=O)O1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)

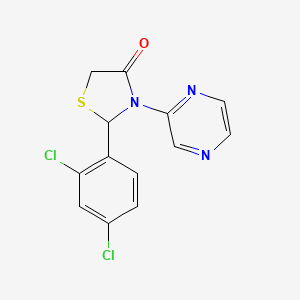
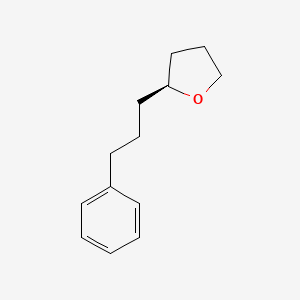
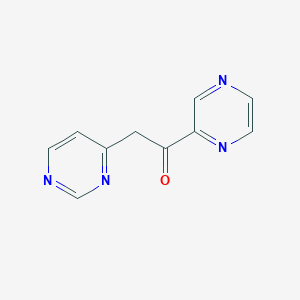
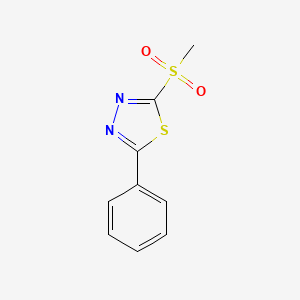


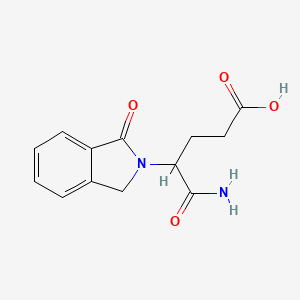
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)
